molecular formula C8H16Cl2N4S B2735653 2-Methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride CAS No. 2225147-02-2

2-Methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride

Cat. No. B2735653
CAS RN: 2225147-02-2
M. Wt: 271.2
InChI Key: GTCFKSGFAWPHQD-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a thiadiazole ring and a piperazine moiety. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Several studies have synthesized novel derivatives containing the thiadiazole and piperazine moieties, demonstrating significant antimicrobial and antiviral activities. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized and showed inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential as antimicrobial agents (Xia, 2015). Another study involved the synthesis of 1,3,4-thiadiazole, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, which showed moderate activity against Bacillus Subtilis and Escherichia Coli, further supporting the antimicrobial potential of these compounds (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Antitubercular and Leishmanicidal Activities

Research has also extended to the antitubercular and leishmanicidal effects of thiadiazole derivatives. For instance, a series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles demonstrated strong leishmanicidal activity against Leishmania major promastigotes, with some compounds outperforming the reference drug pentostam (Foroumadi, Emami, Pournourmohammadi, Kharazmi, & Shafiee, 2005).

Antidiabetic Properties

Piperazine derivatives have been identified as new antidiabetic compounds. A study exploring the structure-activity relationship among 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines identified several potent antidiabetic agents on a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999). This suggests a promising direction for developing new treatments for type II diabetes through the modulation of glucose homeostasis.

Anticancer Activities

The anticancer potential of thiadiazole and piperazine derivatives has also been explored. Synthesis and evaluation of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates have shown antiproliferative effects on human leukemic cells, indicating their potential as anticancer agents (Kumar et al., 2014).

properties

IUPAC Name

2-methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S.2ClH/c1-7-10-11-8(13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCFKSGFAWPHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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